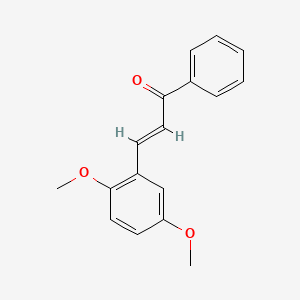

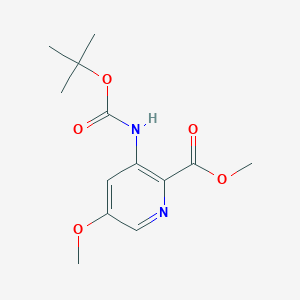

![molecular formula C22H34N2O3S B6297157 t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95% CAS No. 2245085-40-7](/img/structure/B6297157.png)

t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tertiary butyl esters, such as the one you mentioned, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability under various reaction conditions and easy removal .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of tertiary butyl esters is characterized by the presence of a tert-butoxycarbonyl group. This group is introduced into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis

Tertiary butyl esters can undergo a variety of reactions. For example, they can be used in the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .Applications De Recherche Scientifique

Pharmacophore Model for CCR5 Antagonist

- Research Context : A study conducted by Finke et al. (2001) focused on structure-activity relationship studies to optimize CCR5 antagonists. The research involved synthesizing spiro-indanone derivatives.

- Scientific Application : The spiro-indanone derivative synthesized in this study demonstrated a potent CCR5 antagonistic activity with an IC50 of 5 nM, contributing to a proposed pharmacophore model for this class of CCR5 antagonist.

Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones

- Research Context : Freund and Mederski (2000) in their study A Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones explored the synthesis of spiro[indole-3,4′-piperidin]-2-one systems.

- Scientific Application : The synthesized system, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, is significant in chemical synthesis and could have potential pharmaceutical applications.

Synthesis and Molecular Structure Analysis

- Research Context : A study by Moriguchi et al. (2014) focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound similar in structure and reactivity.

- Scientific Application : This synthesis, involving intramolecular lactonization, and the subsequent characterization of the compound, enhances understanding of complex bicyclic structures, which is vital for developing new pharmaceutical agents.

Asymmetric Synthesis Using tert-Butanesulfinamide

- Research Context : The research by Xu, Chowdhury, and Ellman (2013) demonstrated the use of tert-Butanesulfinamide for the asymmetric synthesis of various amines.

- Scientific Application : This methodology is crucial in the synthesis of bioactive molecules, including amino acids and pharmaceutical agents, showcasing the compound's importance in medicinal chemistry.

Multi-component Cycloaddition Reactions

- Research Context : A study by Rajesh, Bala, and Perumal (2012) utilized 1,3-dipolar azomethine ylide cycloaddition in ionic liquids for synthesizing a library of novel compounds.

- Scientific Application : This synthesis method demonstrates the compound's versatility in creating diverse molecular structures, which can be significant in developing new materials or pharmaceuticals.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVVVDPMHHHPQO-KWMCUTETSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2N[S@](=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-spiro[indane-2,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

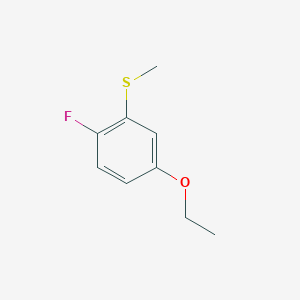

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

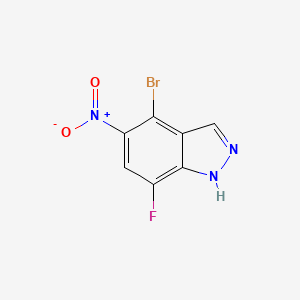

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)